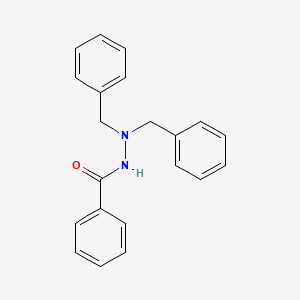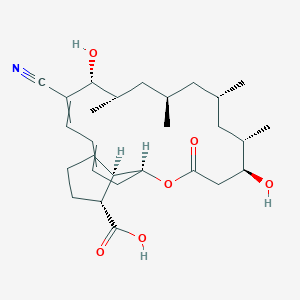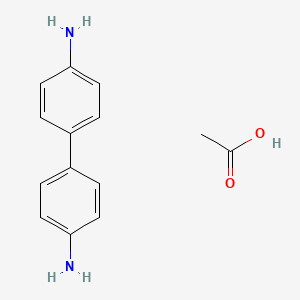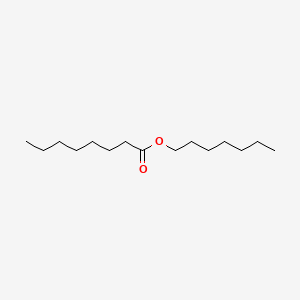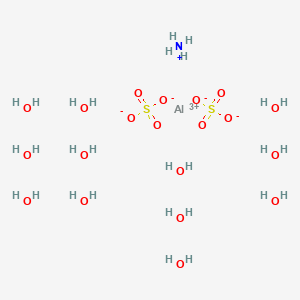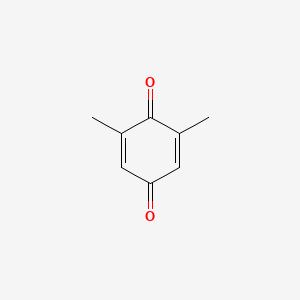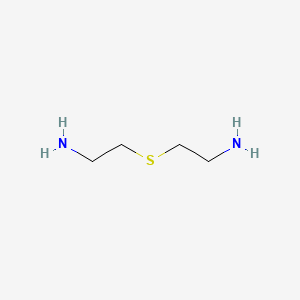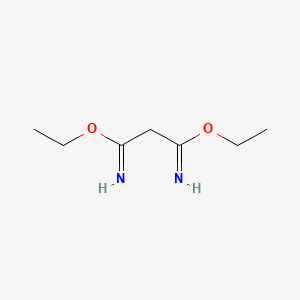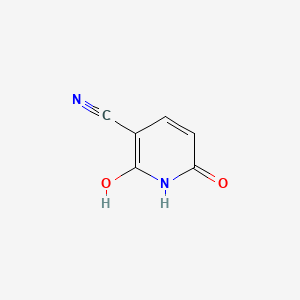
2,6-二羟基-3-氰基吡啶
描述
2,6-Dihydroxy-3-cyanopyridine, also known as 3-cyano-2,6-dihydroxypyridine, belongs to the class of organic compounds known as 3-pyridinecarbonitriles. These compounds contain a pyridine ring substituted at the 3-position by a carbonitrile group.
科学研究应用
2,6-Dihydroxy-3-cyanopyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
Target of Action
2,6-Dihydroxy-3-cyanopyridine, also known as 2,6-CNDP or 3-cyano-2,6-dihydroxypyridine, belongs to the class of organic compounds known as 3-pyridinecarbonitriles . These are organic compounds containing a pyridine ring substituted at the 3-position by a carbonitrile group
Mode of Action
It’s known that pyridine derivatives can participate in a variety of chemical reactions, including suzuki–miyaura (sm) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Pyridine derivatives are known to be involved in various biochemical processes, including those involving organometallic chemistry .
Pharmacokinetics
It has been identified in human blood, suggesting that it can be absorbed and distributed in the body .
生化分析
Biochemical Properties
2,6-Dihydroxy-3-cyanopyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with hepatic microsomal enzymes, which convert 2,6-Dihydroxy-3-cyanopyridine into 5-fluorouracil, a widely used chemotherapeutic agent . This conversion highlights the compound’s potential in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of 2,6-Dihydroxy-3-cyanopyridine on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s conversion into 5-fluorouracil affects neoplastic cells by impairing their proliferation through the inhibition of thymidylate synthase This inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells
Molecular Mechanism
At the molecular level, 2,6-Dihydroxy-3-cyanopyridine exerts its effects through various mechanisms. Its interaction with hepatic microsomal enzymes leads to the formation of 5-fluorouracil, which inhibits thymidylate synthase . This inhibition prevents the synthesis of thymidine, a nucleotide essential for DNA replication. Consequently, the compound induces DNA damage and triggers apoptosis in rapidly dividing cells. Additionally, 2,6-Dihydroxy-3-cyanopyridine may interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dihydroxy-3-cyanopyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,6-Dihydroxy-3-cyanopyridine is relatively stable under standard laboratory conditions . Its degradation products and their impact on cellular processes require further investigation. Long-term exposure to 2,6-Dihydroxy-3-cyanopyridine may lead to cumulative effects on cellular metabolism and gene expression, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 2,6-Dihydroxy-3-cyanopyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. Higher doses can lead to adverse effects, such as cardiotoxicity and oxidative stress . These toxic effects are dose-dependent and may involve multiple pathways, including mitochondrial dysfunction and reactive oxygen species generation. Understanding the dosage effects of 2,6-Dihydroxy-3-cyanopyridine is crucial for optimizing its therapeutic applications and minimizing potential risks.
Metabolic Pathways
2,6-Dihydroxy-3-cyanopyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its conversion into 5-fluorouracil by hepatic microsomal enzymes is a key metabolic pathway This conversion involves multiple steps, including hydroxylation and deamination, leading to the formation of active metabolites
Transport and Distribution
The transport and distribution of 2,6-Dihydroxy-3-cyanopyridine within cells and tissues are mediated by various transporters and binding proteins. The compound’s hydrophilic nature facilitates its transport across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins may influence the compound’s localization and activity, modulating its effects on cellular processes. Understanding the transport and distribution of 2,6-Dihydroxy-3-cyanopyridine is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
2,6-Dihydroxy-3-cyanopyridine exhibits specific subcellular localization, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, such as the mitochondria and nucleus This subcellular localization is critical for its interaction with biomolecules and modulation of cellular processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dihydroxy-3-cyanopyridine typically involves the reaction of suitable precursors under specific conditions. One common method involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods
While specific industrial production methods for 2,6-Dihydroxy-3-cyanopyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2,6-Dihydroxy-3-cyanopyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce aminopyridine derivatives.
相似化合物的比较
Similar Compounds
Sulfapyridine: Known for its antibacterial properties.
Thienopyridine derivatives: These compounds also exhibit antimicrobial activity and are structurally similar to 2,6-Dihydroxy-3-cyanopyridine.
Uniqueness
What sets 2,6-Dihydroxy-3-cyanopyridine apart is its dual hydroxyl and nitrile functional groups, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research and industrial applications.
属性
IUPAC Name |
2-hydroxy-6-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c7-3-4-1-2-5(9)8-6(4)10/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHKYHMCIAMQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188927 | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35441-10-2 | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035441102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 35441-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dihydroxy-3-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIHYDROXY-3-CYANOPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WDJ8G2R9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


